molecular formula C8H13BrO2 B13184144 3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran

3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran

Cat. No.: B13184144
M. Wt: 221.09 g/mol
InChI Key: GIJDHAHSMCYCNE-UHFFFAOYSA-N
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Description

3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran is a heterocyclic organic compound featuring a fused ring system with a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran typically involves the bromination of a precursor compound. One common method involves the reaction of hexahydro-2H-furo[3,2-c]pyran with bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, or alcohols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a hydroxymethyl or formyl derivative.

Scientific Research Applications

3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. This reactivity is exploited in the design of bioactive compounds that can inhibit enzymes or interfere with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)tetrahydro-2H-pyran: This compound has a similar structure but lacks the fused ring system, making it less rigid and potentially less selective in its interactions.

    3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one: This compound features two bromomethyl groups and a different ring system, leading to different reactivity and applications.

Uniqueness

3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran is unique due to its fused ring system, which imparts rigidity and specific spatial orientation to the molecule. This structural feature can enhance its selectivity and potency in biological applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

3a-(bromomethyl)-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyran

InChI

InChI=1S/C8H13BrO2/c9-5-8-2-4-11-7(8)1-3-10-6-8/h7H,1-6H2

InChI Key

GIJDHAHSMCYCNE-UHFFFAOYSA-N

Canonical SMILES

C1COCC2(C1OCC2)CBr

Origin of Product

United States

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